molecular formula C24H22N2O6 B2735916 (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1164500-45-1

(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2735916
CAS No.: 1164500-45-1
M. Wt: 434.448
InChI Key: KDUUAWJFGCNFLW-LCUIJRPUSA-N
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Description

(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a furylmethyl group, and a dimethoxyphenyl imino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using a furylmethyl halide.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the chromene derivative and 2,4-dimethoxyaniline.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furylmethyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-28-16-9-10-19(21(13-16)30-3)26-24-18(23(27)25-14-17-7-5-11-31-17)12-15-6-4-8-20(29-2)22(15)32-24/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUAWJFGCNFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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